1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-NITROPHENYL)-1H-IMIDAZOL-5-ONE
Overview
Description
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-NITROPHENYL)-1H-IMIDAZOL-5-ONE is a complex organic compound that features a unique combination of benzimidazole, benzodioxole, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-NITROPHENYL)-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative through the condensation of o-phenylenediamine with a suitable aldehyde under acidic conditions.
Alkylation: The benzimidazole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Formation of Benzodioxole Derivative: Separately, the benzodioxole derivative is synthesized through the reaction of catechol with methylene chloride in the presence of a base.
Coupling Reaction: The benzimidazole and benzodioxole derivatives are coupled using a suitable coupling agent, such as a palladium catalyst, to form the desired product.
Nitration: The final step involves the nitration of the coupled product using a nitrating agent like nitric acid to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and benzodioxole moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitrophenyl group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.
Substitution: Amines, thiols, and other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of benzimidazole and benzodioxole.
Reduction: Amino derivatives from the reduction of the nitrophenyl group.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-NITROPHENYL)-1H-IMIDAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Chemical Sensors: Its ability to undergo specific chemical reactions makes it useful in the development of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-NITROPHENYL)-1H-IMIDAZOL-5-ONE involves its interaction with molecular targets such as DNA, enzymes, and receptors. The benzimidazole moiety can intercalate with DNA, disrupting its structure and function. The compound can also inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: This compound shares the benzoic acid structure but differs in its functional groups and overall structure.
Benzimidazole Derivatives: Compounds like benzimidazole itself and its various derivatives share the core benzimidazole structure but differ in their substituents and functional groups.
Uniqueness
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3-NITROPHENYL)-1H-IMIDAZOL-5-ONE is unique due to its combination of benzimidazole, benzodioxole, and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(1,3-benzodioxol-5-ylmethylidene)-2-(3-nitrophenyl)imidazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N5O5/c32-26-21(12-16-8-9-22-23(13-16)36-15-35-22)29-25(17-4-3-5-18(14-17)31(33)34)30(26)11-10-24-27-19-6-1-2-7-20(19)28-24/h1-9,12-14H,10-11,15H2,(H,27,28)/b21-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZLRHCNYPZJFN-MTJSOVHGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=N3)C4=CC(=CC=C4)[N+](=O)[O-])CCC5=NC6=CC=CC=C6N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=N3)C4=CC(=CC=C4)[N+](=O)[O-])CCC5=NC6=CC=CC=C6N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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